molecular formula C31H26BrN3O2S2 B429966 11-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

11-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B429966
M. Wt: 616.6g/mol
InChI Key: KUCBHQRXXZBTJI-UHFFFAOYSA-N
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Description

7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, which is further functionalized with benzyl, bromophenyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the benzyl group: This step typically involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the bromophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using bromophenyl and methylphenyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-2-(4-bromophenyl)-6-methylindolizine
  • 4-bromophenylacetic acid
  • 4-bromodesoxybenzoin

Uniqueness

Compared to similar compounds, 7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and applications that are not observed in other related compounds.

Properties

Molecular Formula

C31H26BrN3O2S2

Molecular Weight

616.6g/mol

IUPAC Name

11-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C31H26BrN3O2S2/c1-20-7-13-24(14-8-20)35-30(37)28-25-15-16-34(17-21-5-3-2-4-6-21)18-27(25)39-29(28)33-31(35)38-19-26(36)22-9-11-23(32)12-10-22/h2-14H,15-19H2,1H3

InChI Key

KUCBHQRXXZBTJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCN(C5)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCN(C5)CC6=CC=CC=C6

Origin of Product

United States

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